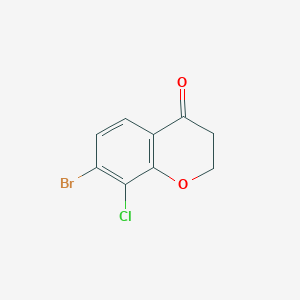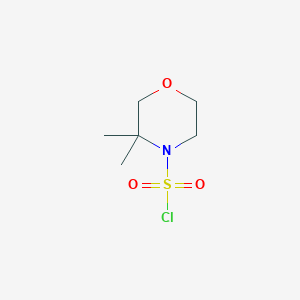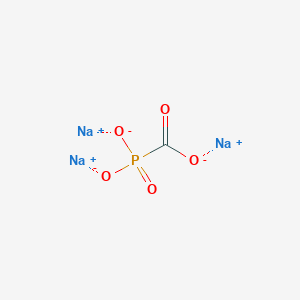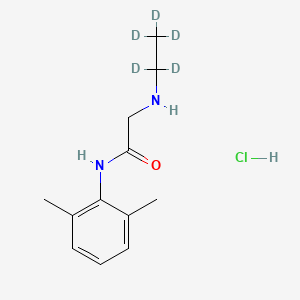
VCP-Eribulin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
VCP-Eribulin is a compound formed by conjugating Eribulin, a microtubule inhibitor, with a VCP linker. Eribulin is known for its antimitotic mechanism, which inhibits the growth phase of microtubules, leading to cell-cycle block, disruption of mitotic spindles, and ultimately, apoptotic cell death . This compound is primarily used in research settings, particularly in the development of antibody-drug conjugates for cancer treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of VCP-Eribulin involves the conjugation of Eribulin with a VCP linker. Eribulin itself is a synthetic analog of halichondrin B, a natural product isolated from the marine sponge Halichondria okadai . The synthetic route for Eribulin includes the construction of cyclic ether structural motifs and a modified intramolecular cyclization reaction between alkyl iodide and aldehyde functionalities .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis of Eribulin followed by its conjugation with the VCP linker. The process requires stringent reaction conditions to ensure high purity and yield. The final product is typically purified using chromatographic techniques to achieve the desired purity level .
Análisis De Reacciones Químicas
Types of Reactions
VCP-Eribulin undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
VCP-Eribulin has a wide range of scientific research applications, including:
Mecanismo De Acción
VCP-Eribulin exerts its effects through a tubulin-based antimitotic mechanism. It inhibits the growth phase of microtubules without affecting the shortening phase, leading to the sequestration of tubulin into nonproductive aggregates. This results in G2/M cell-cycle block, disruption of mitotic spindles, and ultimately, apoptotic cell death after prolonged mitotic blockage . The molecular targets involved include tubulin and apoptosis regulators such as Bcl-2 .
Comparación Con Compuestos Similares
Similar Compounds
Paclitaxel: Another microtubule inhibitor used in cancer treatment.
Docetaxel: A microtubule-stabilizing agent with similar applications.
Vinorelbine: A semi-synthetic vinca alkaloid used in chemotherapy.
Uniqueness
VCP-Eribulin is unique due to its specific mechanism of action, which involves the inhibition of the growth phase of microtubules without affecting the shortening phase . This distinguishes it from other microtubule-targeting agents like Paclitaxel and Docetaxel, which stabilize microtubules . Additionally, this compound’s conjugation with the VCP linker enhances its specificity and efficacy in targeting cancer cells .
Propiedades
Fórmula molecular |
C59H86N6O16 |
|---|---|
Peso molecular |
1135.3 g/mol |
Nombre IUPAC |
[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]carbamate |
InChI |
InChI=1S/C59H86N6O16/c1-29(2)48(60)56(69)65-41(8-7-19-62-57(61)70)55(68)64-34-11-9-33(10-12-34)28-73-58(71)63-27-36(67)24-46-49(72-6)40-23-35(66)22-38-14-16-43-50(76-38)54-53-52(78-43)51-47(79-53)26-59(80-51,81-54)18-17-39-21-31(4)42(74-39)15-13-37-20-30(3)32(5)44(75-37)25-45(40)77-46/h9-12,29-30,36-54,67H,4-5,7-8,13-28,60H2,1-3,6H3,(H,63,71)(H,64,68)(H,65,69)(H3,61,62,70)/t30-,36+,37+,38-,39+,40+,41+,42+,43+,44-,45+,46-,47-,48+,49-,50+,51+,52+,53-,54+,59+/m1/s1 |
Clave InChI |
XCLFUZYIXJRPRL-BGSXXLFGSA-N |
SMILES isomérico |
C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CNC(=O)OCC1=CC=C(C=C1)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)O |
SMILES canónico |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CNC(=O)OCC1=CC=C(C=C1)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


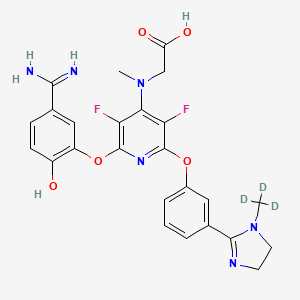

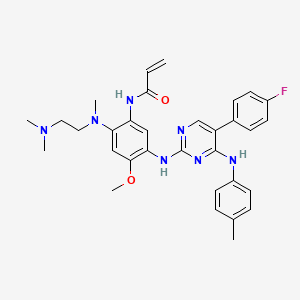
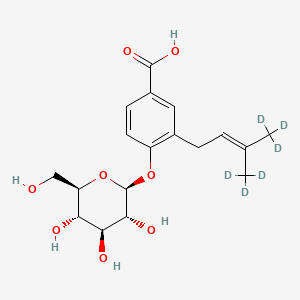
![3-[3-(Benzyloxy)phenyl]-2-thien-2-ylacrylic acid](/img/structure/B12428192.png)
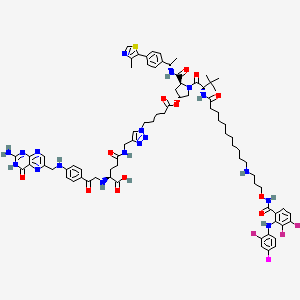
![6-{[(Tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)hexanoic acid](/img/structure/B12428202.png)
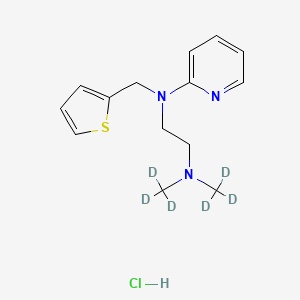
![[(1S,3R,6R,8S,9S,10S,11S,14S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate](/img/structure/B12428218.png)
